3-benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-Benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The structure consists of a fused pyrrole and pyrimidine ring system, with benzyl and methyl substituents enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrrole and pyrimidine precursors under controlled conditions. For instance, the reaction might start with the formation of a pyrrole intermediate, followed by cyclization with a pyrimidine derivative. Specific reagents and catalysts, such as acids or bases, are used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process might include steps like solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
3-Benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrido[2,3-d]pyrimidine: Features a pyridine ring fused to a pyrimidine ring, offering different chemical properties.
Pyrano[2,3-d]pyrimidine-2,4-dione: Contains a pyran ring fused to a pyrimidine ring, with distinct biological activities.
Uniqueness
3-Benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione is unique due to its specific substituents (benzyl and methyl groups) and the resulting chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13N3O2 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H13N3O2/c1-16-8-7-11-12(16)13(18)17(14(19)15-11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,19) |
InChI Key |
VLUZRBAGYNEWGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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